(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring attached to an oxolane ring, which is further connected to a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxolane ring.
Scientific Research Applications
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyridine derivative with an oxolane precursor under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Pyridin-3-yloxolane-3-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,3R)-2,3-Butanediol: A structurally similar compound with different functional groups.
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different chemical structure.
Uniqueness
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid is unique due to its specific combination of a pyridine ring and an oxolane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(2R,3R)-2-pyridin-3-yloxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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